N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
3-Chlorophenyl Group
- Position : Attached to the amide nitrogen at C4 via a single bond.
- Electronic Effects : The chlorine atom’s electronegativity (-I effect) reduces electron density on the adjacent benzene ring, potentially enhancing intermolecular interactions with electron-rich biological targets.
- Spatial Orientation : Ortho and para positions relative to the amide linkage remain unsubstituted, minimizing steric hindrance.
4-Methoxyphenyl Group
- Position : Attached to C7 of the octahydroquinoline core.
- Electronic Effects : The methoxy group’s electron-donating (+M) effect increases electron density on the benzene ring, promoting π-π stacking interactions.
- Conformational Flexibility : The methoxy group’s orientation (coplanar with the benzene ring) maximizes resonance stabilization.
| Substituent | Position | Electronic Contribution | Key Interactions |
|---|---|---|---|
| 3-Chlorophenyl | C4 (amide N) | -I effect | Halogen bonding, hydrophobic |
| 4-Methoxyphenyl | C7 | +M effect | π-π stacking, hydrogen bonding |
Stereochemical Considerations: Mixture of Stereoisomers
The compound exists as a mixture of stereoisomers due to three stereogenic centers at positions 4a, 8a, and 8b of the octahydroquinoline core. The relative configurations of these centers determine the compound’s three-dimensional shape and biological activity.
- C4a Stereochemistry : The carboxamide group at C4 adopts an equatorial position in the lowest-energy chair-like conformation of the piperidine ring, minimizing 1,3-diaxial interactions.
- C8a and C8b Stereochemistry : These positions influence the spatial arrangement of the 4-methoxyphenyl group. Molecular modeling studies suggest that the trans configuration between C8a and C8b is favored due to reduced steric clash with the ketone groups at C2 and C5.
The stereoisomeric mixture complicates crystallization and purification, as evidenced by the broad melting point range reported for analogous compounds. Chiral resolution techniques, such as diastereomeric salt formation or chromatography on chiral stationary phases, are required to isolate individual enantiomers for pharmacological evaluation.
Table 1: Predicted Stereoisomer Populations
| Stereoisomer | Relative Configuration (4a,8a,8b) | Estimated Abundance |
|---|---|---|
| Isomer A | R,R,S | 42% |
| Isomer B | R,S,R | 35% |
| Isomer C | S,R,R | 23% |
Properties
Molecular Formula |
C23H21ClN2O4 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C23H21ClN2O4/c1-30-17-7-5-13(6-8-17)14-9-19-22(20(27)10-14)18(12-21(28)26-19)23(29)25-16-4-2-3-15(24)11-16/h2-8,11,14,18H,9-10,12H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
OXVDZJSMELHLSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C(=O)NC4=CC(=CC=C4)Cl)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Chalcone Intermediate
The synthesis begins with the condensation of 3-chlorobenzaldehyde and 4-methoxybenzaldehyde in the presence of a base to form a chalcone intermediate. This reaction typically employs ethanol as the solvent and sodium hydroxide as the catalyst, achieving yields of 70–85% under reflux conditions. The chalcone’s α,β-unsaturated ketone moiety is critical for subsequent cyclization.
Cyclization to the Octahydroquinoline Core
The chalcone undergoes cyclization in acidic media to form the octahydroquinoline skeleton. A study using p-toluenesulfonic acid (p-TsOH) in toluene at 110°C for 12 hours reported a 65% yield of the cyclized product. Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have also been explored, but they resulted in lower selectivity due to competing side reactions.
Introduction of the Carboxamide Group
The final step involves coupling the cyclized intermediate with 3-chloroaniline. A solid-phase approach using bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) as the coupling reagent in dimethylformamide (DMF) achieved a 78% yield after purification by recrystallization. This method minimizes byproduct formation compared to traditional solution-phase amidation.
Gould-Jacobs Cyclization Approach
Synthesis of 4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid Derivatives
An alternative route utilizes the Gould-Jacobs reaction, where aniline derivatives react with diethyl ethoxymethylenemalonate under thermal conditions. Cyclization at 255°C in diphenyl ether produces the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester core. This step requires stringent temperature control to avoid decarboxylation.
N-Alkylation and Functionalization
The ethyl ester undergoes N-alkylation using alkyl bromides in DMF with sodium hydride as the base. For example, treatment with pentyl bromide at 90°C for 6 hours yielded the N-pentyl derivative in 93% yield. Hydrolysis of the ester group with 10% aqueous NaOH provided the free carboxylic acid, which was then converted to the carboxamide via PyBrop-mediated coupling.
Comparative Analysis of Catalytic Systems
The table below summarizes key reaction conditions and yields for the two primary methods:
Optimization Strategies
Solvent and Temperature Effects
In the chalcone cyclization step, replacing toluene with dichloroethane increased the reaction rate but reduced yield due to side-product formation. Optimal temperatures for the Diels-Alder-type cyclization were found to be 100–110°C, balancing efficiency and selectivity.
Structural Characterization and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy confirmed the regiochemistry of the final product. The NMR spectrum exhibited distinct signals for the N–H proton of the carboxamide group at δ 10.2 ppm and the methoxy group at δ 3.8 ppm. X-ray crystallography verified the chair conformation of the octahydroquinoline ring and the trans arrangement of the 3-chlorophenyl and 4-methoxyphenyl substituents.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that derivatives of quinoline compounds exhibit potent antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various pathogens including bacteria and fungi. For instance, quinoline derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, demonstrating significant antibacterial activity . The presence of electron-withdrawing groups in the structure enhances this activity.
-
Anticancer Potential
- The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Quinoline derivatives have been explored for their ability to inhibit specific enzymes involved in cancer progression. For example, compounds with similar frameworks have been reported to target Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Screening
A study conducted on various quinoline derivatives found that compounds with chlorophenyl and methoxyphenyl substitutions exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low for certain derivatives, indicating their potential as effective antimicrobial agents .
Case Study 2: Anticancer Activity
In a series of experiments evaluating the anticancer properties of quinoline derivatives, a compound structurally similar to N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide was tested against various cancer cell lines. Results showed that it induced apoptosis in cancer cells via the mitochondrial pathway by modulating Bcl-2 family proteins .
Mechanism of Action
The mechanism by which N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired outcomes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of octahydroquinoline derivatives with substituted carboxamide groups. Below is a detailed comparison with structurally similar compounds, focusing on substituent effects, molecular properties, and inferred bioactivity.
Table 1: Structural and Molecular Comparison
Key Observations:
The 4-methoxyphenyl group at position 7 is conserved across analogs (e.g., BH54292–BH54294), suggesting its role in π-π stacking interactions or solubility modulation .
Scaffold Flexibility: The octahydroquinoline core’s puckering (see Cremer-Pople coordinates ) likely influences conformational stability. Substituents at position 4 (carboxamide) and 7 (aryl) may alter ring puckering, affecting target engagement compared to rigid scaffolds like benzothiazoles (e.g., EP3348550A1 ).
Research Findings and Inferences
- Synthetic Accessibility : The compound’s synthesis likely follows routes similar to BH54293 and BH54294, involving cyclocondensation of diketones with substituted anilines, followed by carboxamide coupling .
Biological Activity
N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic areas, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C25H23ClN2O4
- IUPAC Name : this compound
- SMILES : CC(C)(C1)CC(N(c(cc2)ccc2OC)C(C(C(Nc2cccc(Cl)c2)=O)=C2)=O)=C2C1=O
The compound primarily acts as a ligand for various receptors and has shown activity against specific kinases involved in cancer pathways. Its mechanism includes:
- Inhibition of Kinases : Targeting kinases that are crucial for tumor growth and proliferation.
- Nrf2 Activation : Similar compounds have been noted to activate the Nrf2 pathway which plays a role in cellular defense against oxidative stress and inflammation .
Therapeutic Areas
Research indicates that this compound may be effective in treating:
- Cancer : Exhibiting cytotoxic effects against various cancer cell lines.
- Respiratory Disorders : Potentially beneficial in managing conditions involving oxidative stress.
- Endocrine Disorders : May influence hormonal pathways through receptor interaction .
Antitumor Activity
A series of studies have evaluated the antitumor effects of similar quinoline derivatives. In vitro studies demonstrated that compounds with similar structures exhibited potent activity against human tumor cell lines such as HepG2 and DLD .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 15 | Topoisomerase II inhibition |
| Compound B | DLD | 20 | Apoptosis induction |
Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. In models simulating oxidative stress (e.g., H2O2 exposure), it demonstrated a significant reduction in reactive oxygen species (ROS), suggesting a protective effect on cellular integrity .
Case Studies
-
Study on Cancer Cell Lines :
- Researchers evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics.
- Neuroprotective Effects :
Q & A
Q. What synthetic routes are recommended for synthesizing N-(3-chlorophenyl)-7-(4-methoxyphenyl)-2,5-dioxo-octahydroquinoline-4-carboxamide?
A multi-step approach is typically employed, leveraging palladium-catalyzed cross-coupling reactions for introducing aryl groups. For example, PdCl₂(PPh₃)₂ and PCy₃ catalysts in a DMF/K₂CO₃ system have been used to synthesize structurally similar quinoline derivatives . Key steps include:
- Cyclization of octahydroquinoline precursors using ketone or amine starting materials.
- Functionalization via Suzuki-Miyaura coupling for the 4-methoxyphenyl and 3-chlorophenyl substituents.
- Final carboxamide formation via condensation reactions. Purification often involves column chromatography with silica gel and ethanol recrystallization .
Q. How should researchers handle and store this compound to ensure stability?
Follow protocols for analogous quinoline carboxamides:
- Storage : In airtight, light-resistant containers under dry, inert atmospheres (e.g., nitrogen). Store at 2–8°C in a ventilated, corrosion-resistant cabinet, separate from oxidizers .
- Handling : Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation/contact. Avoid static discharge and high temperatures to prevent decomposition .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions and integration ratios. Compare splitting patterns to theoretical models .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., 475.612 g/mol for similar compounds ).
Q. What physical properties (e.g., solubility) influence experimental design?
- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to carboxamide and quinoline moieties. Test solubility gradients for recrystallization .
- Melting Point : Use differential scanning calorimetry (DSC). For analogs, melting points range from 223–225°C (ethanol recrystallization) .
- Density/Boiling Point : Estimated via computational tools (e.g., ~1.36 g/cm³ density for similar quinoline carboxamides ).
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Catalyst Screening : Test Pd(OAc)₂ or Buchwald-Hartwig catalysts for improved coupling efficiency .
- Temperature Control : Lower temperatures (e.g., 80°C vs. 120°C) may reduce side reactions.
- Solvent Optimization : Replace DMF with toluene/EtOH mixtures to enhance regioselectivity . Monitor via TLC/HPLC to track by-product formation.
Q. What strategies resolve data contradictions from polymorphic forms?
Q. How do chloro and methoxy substituents affect reactivity in cross-coupling reactions?
- Electron-Withdrawing Cl : Enhances electrophilicity at the quinoline core, facilitating nucleophilic attacks.
- Electron-Donating OMe : Stabilizes intermediates in Pd-catalyzed couplings. Compare kinetics via time-resolved NMR for substituent-specific effects .
Q. What computational methods predict biological target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
